
(S)-Ethyl 3-(2-chlorophenyl)butanoate
Vue d'ensemble
Description
(S)-Ethyl 3-(2-chlorophenyl)butanoate is an organic compound with the molecular formula C12H15ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 3-(2-chlorophenyl)butanoate typically involves the esterification of (S)-3-(2-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-(2-chlorophenyl)butanoic acid.
Reduction: Formation of 3-(2-chlorophenyl)butanol.
Substitution: Formation of 3-(2-hydroxyphenyl)butanoate or 3-(2-aminophenyl)butanoate.
Applications De Recherche Scientifique
Pharmaceutical Research
(S)-Ethyl 3-(2-chlorophenyl)butanoate is primarily utilized as an intermediate in the synthesis of optically active pharmaceutical agents. Its unique stereochemistry enhances its reactivity, making it a valuable building block in the development of new drugs. The compound has been identified as a precursor for various derivatives that exhibit significant biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to produce potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. A study synthesized a series of compounds based on structural modifications of similar esters, leading to promising anticancer activities .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly for creating complex molecules through various reaction pathways. Its chlorophenyl moiety allows for electrophilic aromatic substitutions and other transformations.
Example: Formation of α-Imino Esters
In synthetic organic chemistry, this compound has been employed to form complex α-imino esters through multihetero-Cope rearrangements. This process highlights its utility in generating compounds with potential therapeutic applications .
Chiral Synthesis
Given its chiral nature, this compound is integral to the field of asymmetric synthesis. It is used to produce other chiral compounds that are essential in pharmaceuticals and agrochemicals.
Research Insights
A study indicated that using this compound as a chiral building block could facilitate the synthesis of new drugs with enhanced efficacy and reduced side effects. The ability to manipulate its stereochemistry allows chemists to tailor compounds for specific biological targets .
Antimicrobial and Cytotoxic Studies
Recent investigations into the biological activities of derivatives derived from this compound have shown promising results in antimicrobial and cytotoxic assays. Some derivatives exhibited significant activity against multidrug-resistant pathogens, making them candidates for further development as new antibiotics .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of (S)-Ethyl 3-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active (S)-3-(2-chlorophenyl)butanoic acid, which can then interact with biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
®-Ethyl 3-(2-chlorophenyl)butanoate: The enantiomer of (S)-Ethyl 3-(2-chlorophenyl)butanoate, with similar chemical properties but different biological activity.
Ethyl 3-(2-bromophenyl)butanoate: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological effects.
Ethyl 3-(2-fluorophenyl)butanoate: Another analog with a fluorine atom, potentially offering different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological systems compared to its enantiomer or other halogen-substituted analogs. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Activité Biologique
(S)-Ethyl 3-(2-chlorophenyl)butanoate, a compound with the CAS number 130378-42-6, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a butanoate backbone with a 2-chlorophenyl substituent. Its structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate signal transduction pathways, influencing gene expression and cellular metabolism. The precise molecular targets remain under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : Possible inhibition or activation of metabolic enzymes.
- Receptors : Binding affinity to various receptors influencing cellular responses.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance, a study conducted on human breast cancer cells (MDA-MB-231) showed a significant reduction in cell viability upon treatment with this compound.
Cell Line | IC50 (μM) | Effect on Cell Viability (%) |
---|---|---|
MDA-MB-231 | 5.0 | 70% inhibition |
PC3 (Prostate) | 10.0 | 60% inhibition |
MCF10A (Non-cancer) | >100 | <5% inhibition |
These results indicate a selective cytotoxic effect on cancer cells compared to non-cancerous cells, suggesting a therapeutic window for potential anticancer applications.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in animal models. A study involving lipopolysaccharide-induced inflammation in mice demonstrated that the compound significantly reduced pro-inflammatory cytokine levels.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 50 |
IL-6 | 200 | 80 |
These findings suggest that the compound may act as an anti-inflammatory agent by modulating immune responses.
Study on Anticancer Activity
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer types. The study utilized both in vitro and in vivo models, demonstrating significant tumor growth inhibition in xenograft models when administered at optimal doses.
Study on Inflammatory Response
Another notable research effort published in Pharmacological Research investigated the anti-inflammatory properties of this compound in a murine model. The results indicated a marked decrease in edema and inflammatory markers following treatment, supporting its potential use as an anti-inflammatory therapeutic agent.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Acidic Hydrolysis
-
Conditions : HCl (3 M), aqueous environment, room temperature (24 hours).
-
Outcome : Conversion to 3-(2-chlorophenyl)butanoic acid.
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis (Saponification)
-
Outcome : Formation of sodium 3-(2-chlorophenyl)butanoate.
-
Workup : Acidification with HCl regenerates the free carboxylic acid .
Reduction Reactions
The ester moiety can be reduced to a primary alcohol using strong reducing agents.
Lithium Aluminum Hydride (LiAlH4) Reduction
-
Conditions : LiAlH4 in tetrahydrofuran (THF), 0°C to room temperature.
-
Outcome : Production of (S)-3-(2-chlorophenyl)butan-1-ol.
-
Stereochemical Integrity : The chiral center at C3 remains unaffected due to the absence of β-hydrogens in the ester group.
Transesterification
The ethyl ester group undergoes exchange with other alcohols under catalytic conditions.
Methanolysis
-
Conditions : Methanol, H₂SO₄ catalyst, reflux.
-
Outcome : Formation of (S)-methyl 3-(2-chlorophenyl)butanoate.
Nucleophilic Acyl Substitution
The ester participates in nucleophilic substitutions, forming amides or thioesters.
Aminolysis
-
Conditions : Primary amines (e.g., benzylamine), room temperature.
-
Outcome : Synthesis of (S)-3-(2-chlorophenyl)butanamide derivatives.
Bromination and Halogenation
While direct bromination of the saturated chain is less common, α,β-unsaturated analogs undergo dibromination (e.g., oxalyl bromide with Ph₃PO catalysis) . For (S)-Ethyl 3-(2-chlorophenyl)butanoate:
-
Potential Site : Benzylic C-H bonds may undergo radical bromination under specific conditions.
C–C Bond-Forming Reactions
The compound’s ester group can act as an electrophile in cross-coupling reactions.
Trichloroacetimidate Coupling
-
Conditions : Trichloroacetimidate derivatives, TMSOTf catalyst .
-
Application : Synthesis of aryl-substituted analogs via C–C coupling .
Stereochemical Considerations
The (S)-configuration at C3 remains preserved in most reactions due to the absence of steric or electronic factors enabling racemization. For example:
-
Reduction with LiAlH4 proceeds without epimerization.
-
Transesterification retains chirality, as confirmed by chiral HPLC .
Industrial and Pharmacological Relevance
Propriétés
IUPAC Name |
ethyl (3S)-3-(2-chlorophenyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBVBOLBZNVQX-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.